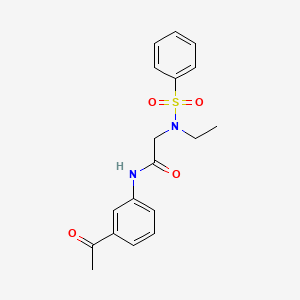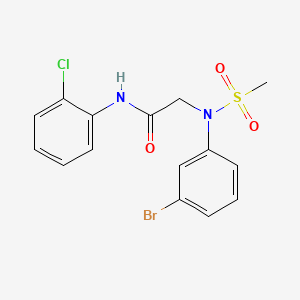
N~1~-(3-acetylphenyl)-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-1-(3-acetylphenyl)-N2-ethyl-N2-(phenylsulfonyl)glycinamide, commonly known as APETAG, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. APETAG is a member of the class of compounds known as glycine amides, which are known to have a variety of biological activities.
Mechanism of Action
The mechanism of action of APETAG is not fully understood, but it is believed to involve the inhibition of the enzyme glycine N-acyltransferase (GLYAT), which is involved in the metabolism of glycine. GLYAT is overexpressed in many cancer cells, and its inhibition by APETAG leads to a decrease in the levels of intracellular glycine. This, in turn, leads to a decrease in the levels of glutathione, a major antioxidant in cells, and an increase in oxidative stress, ultimately leading to cell death.
Biochemical and Physiological Effects:
APETAG has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease the levels of intracellular glycine and glutathione, increase oxidative stress, and induce apoptosis in cancer cells. APETAG has also been shown to sensitize cancer cells to radiation therapy, making it a potential adjuvant therapy for cancer treatment.
Advantages and Limitations for Lab Experiments
One of the major advantages of APETAG is its ability to sensitize cancer cells to radiation therapy, making it a potential adjuvant therapy for cancer treatment. However, one of the limitations of APETAG is its potential toxicity, as it has been shown to induce apoptosis in non-cancerous cells as well. This highlights the need for further research to determine the optimal dosage and administration of APETAG for cancer treatment.
Future Directions
There are several future directions for research on APETAG. One area of research is the development of more potent and selective inhibitors of GLYAT, which could potentially have fewer side effects than APETAG. Another area of research is the identification of biomarkers that could predict the response of cancer cells to APETAG, which could help to personalize cancer treatment. Finally, there is a need for further preclinical and clinical studies to determine the safety and efficacy of APETAG in cancer treatment.
Synthesis Methods
APETAG can be synthesized through a multi-step process involving the reaction of 3-acetylphenyl isocyanate with N-ethylglycine, followed by the reaction of the resulting product with phenylsulfonyl chloride. The final product is obtained through a purification process involving column chromatography.
Scientific Research Applications
APETAG has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, prostate, and lung cancer cells. APETAG has also been shown to sensitize cancer cells to radiation therapy, making it a potential adjuvant therapy for cancer treatment.
properties
IUPAC Name |
N-(3-acetylphenyl)-2-[benzenesulfonyl(ethyl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-3-20(25(23,24)17-10-5-4-6-11-17)13-18(22)19-16-9-7-8-15(12-16)14(2)21/h4-12H,3,13H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STWZGYORZDLWGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NC1=CC=CC(=C1)C(=O)C)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5083074.png)
![2-[isonicotinoyl(propyl)amino]-5-methylbenzoic acid](/img/structure/B5083087.png)

![N-(1-{1-[4-(2-hydroxyethoxy)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenylpropanamide](/img/structure/B5083101.png)
![butyl [5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5083105.png)
![1,3-dibenzyl-2-[4-(benzyloxy)phenyl]imidazolidine](/img/structure/B5083106.png)
![((2S*,4R*,5R*)-5-(4-chlorophenyl)-1-ethyl-4-{[(1-ethyl-4-piperidinyl)amino]methyl}-2-methyl-2-pyrrolidinyl)methanol](/img/structure/B5083114.png)
![N-butyl-3-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5083122.png)
![N-ethyl-N-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B5083128.png)


![4-(dibenzo[b,d]furan-3-ylamino)-4-oxobutanoic acid](/img/structure/B5083149.png)
![N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide](/img/structure/B5083150.png)
![7-(diethylamino)-3-{5-[(4-propoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B5083179.png)